Methyl 4-amino-3-fluoro-5-methoxybenzoate
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Overview
Description
Methyl 4-amino-3-fluoro-5-methoxybenzoate is an organic compound with the molecular formula C9H10FNO3 It is a derivative of benzoic acid and features a methoxy group, an amino group, and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-fluoro-5-methoxybenzoate typically involves the esterification of 4-amino-3-fluoro-5-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-fluoro-5-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-3-fluoro-5-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-fluoro-5-methoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds with active sites, while the methoxy and fluorine groups can influence its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluoro-3-methoxybenzoate
- Methyl 3-amino-5-fluoro-4-methoxybenzoate
- Methyl 4-fluorobenzoate
Uniqueness
Methyl 4-amino-3-fluoro-5-methoxybenzoate is unique due to the combination of functional groups attached to the benzene ring. The presence of both an amino group and a fluorine atom provides distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C9H10FNO3 |
---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
methyl 4-amino-3-fluoro-5-methoxybenzoate |
InChI |
InChI=1S/C9H10FNO3/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4H,11H2,1-2H3 |
InChI Key |
UNCPCVQVKAAARS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)OC)F)N |
Origin of Product |
United States |
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